molecular formula C15H11N5O3S B11673993 N'-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673993
M. Wt: 341.3 g/mol
InChI Key: WORGPHGUOBZZKG-CXUHLZMHSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group and a thienyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
  • N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both nitrophenyl and thienyl groups, which confer distinct chemical and biological properties The nitrophenyl group can participate in various redox reactions, while the thienyl group can enhance the compound’s electronic properties

Properties

Molecular Formula

C15H11N5O3S

Molecular Weight

341.3 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11N5O3S/c21-15(13-8-12(17-18-13)14-5-2-6-24-14)19-16-9-10-3-1-4-11(7-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+

InChI Key

WORGPHGUOBZZKG-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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